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Compound of Interest

Compound Name: Enzalutamide carboxylic acid

Cat. No.: B601094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the oral antiandrogen agent

enzalutamide and its two major metabolites: the active N-desmethyl enzalutamide (M2) and the

inactive carboxylic acid metabolite (M1). Understanding the stability profiles of a parent drug

and its metabolites is crucial for the development of robust analytical methods, interpretation of

pharmacokinetic and pharmacodynamic data, and ensuring the quality and efficacy of the

pharmaceutical product.

Enzalutamide is primarily eliminated through hepatic metabolism, with M1 and M2 being the

most abundant metabolites in human plasma[1][2]. While enzalutamide and M2 exhibit similar

in vitro activity, M1 is considered inactive[1]. At steady state, the plasma concentrations of M2

are comparable to those of enzalutamide, underscoring the importance of understanding its

stability[1][2].

Metabolic Pathway of Enzalutamide
The metabolic conversion of enzalutamide to its primary metabolites, M1 and M2, is a key

aspect of its pharmacology. The following diagram illustrates this pathway.
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Caption: Metabolic pathway of enzalutamide to its major metabolites.

Comparative Stability in Biological Matrices
The stability of enzalutamide and its metabolites in biological samples is critical for accurate

bioanalysis in clinical and preclinical studies. The following table summarizes the stability of

enzalutamide and N-desmethyl enzalutamide (M2) in human whole blood and plasma under

various storage conditions. Data for the carboxylic acid metabolite (M1) is less extensively

reported but indicates similar stability in plasma.
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Compound Matrix Condition Duration Stability

Enzalutamide Whole Blood
Ambient

Temperature
24 hours Stable

Plasma
Ambient

Temperature
23 days Stable

Plasma 2-8 °C 23 days Stable

Plasma -40 °C 14 months Stable

Plasma
3 Freeze-Thaw

Cycles
- Stable

N-desmethyl

enzalutamide

(M2)

Whole Blood
Ambient

Temperature
24 hours Stable

Plasma
Ambient

Temperature
23 days Stable

Plasma 2-8 °C 23 days Stable

Plasma -40 °C 14 months Stable

Plasma
3 Freeze-Thaw

Cycles
- Stable

Carboxylic acid

metabolite (M1)
Plasma

Various

conditions
-

Demonstrated to

be stable

Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and

understanding the intrinsic stability of a drug substance. Enzalutamide has been subjected to

various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

The following table summarizes the degradation of enzalutamide under these conditions. While

specific quantitative data for the metabolites under these exact conditions are not available,

enzalutamide's degradation pathways can provide insights into their potential liabilities.
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Stress Condition
Reagent and
Conditions

Degradation of
Enzalutamide (%)

Observations

Acid Hydrolysis 1 N HCl at 90°C Significant

Degradation

observed, indicating

susceptibility to acidic

environments.

Base Hydrolysis 1 N NaOH at 90°C Marginal to Significant

Susceptible to

degradation in alkaline

conditions.

Oxidative
12% H₂O₂ at room

temp.
Significant

Shows significant

degradation upon

oxidation.

Thermal 60°C Stable

Generally stable

under dry heat

conditions.

Photolytic UV light (236 nm) Marginal

Some degradation

observed upon

exposure to UV light.

Note: The percentage of degradation can vary depending on the exact experimental conditions

(e.g., duration of exposure, concentration).

Experimental Protocols
Below are generalized methodologies for the stability and forced degradation studies cited in

this guide.

Stability in Biological Matrices
Objective: To assess the stability of enzalutamide and its metabolites in human plasma and

whole blood under different storage conditions.

Methodology:
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Sample Preparation: Spiked samples are prepared by adding known concentrations of

enzalutamide, N-desmethyl enzalutamide, and the carboxylic acid metabolite to fresh human

K₂EDTA whole blood or plasma.

Storage Conditions:

Short-term (Bench-top): Samples are kept at ambient temperature for a specified period

(e.g., 24 hours for whole blood, up to 23 days for plasma).

Refrigerated: Plasma samples are stored at 2-8°C for a specified period (e.g., up to 23

days).

Long-term (Frozen): Plasma samples are stored at -40°C for an extended period (e.g., 14

months).

Freeze-Thaw Cycles: Plasma samples are subjected to multiple (e.g., three) cycles of

freezing at -40°C and thawing at room temperature.

Sample Analysis: After the specified duration, the samples are processed, typically by protein

precipitation, and the concentrations of the parent drug and metabolites are determined

using a validated LC-MS/MS method.

Data Evaluation: The mean concentration of the analyte in the test samples is compared to

the mean concentration of freshly prepared samples. The analyte is considered stable if the

deviation is within an acceptable range (e.g., ±15%).

Forced Degradation Studies
Objective: To investigate the intrinsic stability of enzalutamide by subjecting it to stress

conditions.

Methodology:

Sample Preparation: A stock solution of enzalutamide is prepared in a suitable solvent (e.g.,

methanol).

Stress Conditions:
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Acid Hydrolysis: The drug solution is mixed with an acidic solution (e.g., 1 N HCl) and

heated (e.g., at 90°C for 2 hours). The solution is then neutralized.

Base Hydrolysis: The drug solution is mixed with a basic solution (e.g., 1 N NaOH) and

heated (e.g., at 90°C for 1 hour). The solution is then neutralized.

Oxidative Degradation: The drug solution is mixed with an oxidizing agent (e.g., 12%

H₂O₂) and kept at room temperature for a specified period (e.g., 4 hours).

Thermal Degradation: A solid sample of the drug is exposed to dry heat (e.g., 60°C for 6

days).

Photolytic Degradation: A solid sample of the drug is exposed to UV light (e.g., at 236 nm

for 6 days).

Sample Analysis: The stressed samples are diluted with mobile phase and analyzed by a

stability-indicating HPLC method with UV or MS detection to separate the parent drug from

any degradation products.

Data Evaluation: The percentage of degradation is calculated by comparing the peak area of

the parent drug in the stressed sample to that in an unstressed control sample.

Experimental Workflow for Forced Degradation
Analysis
The following diagram outlines the typical workflow for conducting and analyzing forced

degradation studies.
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Caption: General workflow for forced degradation studies.

In summary, enzalutamide and its active metabolite, N-desmethyl enzalutamide, demonstrate

good stability in biological matrices under typical short-term and long-term storage conditions.

Forced degradation studies indicate that enzalutamide is most susceptible to degradation

under oxidative and acidic conditions. Further studies are warranted to fully characterize the

stability of the carboxylic acid metabolite (M1) under various stress conditions. This information

is vital for ensuring the integrity of clinical and non-clinical study samples and for the

development of stable pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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